molecular formula C10H10N2OS B5047668 5-benzyl-2-imino-1,3-thiazolidin-4-one

5-benzyl-2-imino-1,3-thiazolidin-4-one

Cat. No.: B5047668
M. Wt: 206.27 g/mol
InChI Key: ROFCBCGLJWSTNB-UHFFFAOYSA-N
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Description

5-Benzyl-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core substituted with a benzyl group at position 5 and an imino group at position 2. The thiazolidinone scaffold is well-known for its pharmacological versatility, including antimicrobial, anticancer, and antidiabetic activities .

A key synthesis method for this compound involves reacting 5-benzyl-1,3-thiazol-2-yl derivatives with appropriate reagents to introduce the imino functionality. Ostapiuk et al. (2012) developed a convenient pathway using 2-[(5-benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives, highlighting the importance of regioselective substitutions for optimizing yield and purity .

Properties

IUPAC Name

2-amino-5-benzyl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFCBCGLJWSTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808043
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-imino-1,3-thiazolidin-4-one typically involves the condensation of thiourea with α-chloroacetic acid in the presence of sodium acetate. This reaction forms 2-imino-1,3-thiazolidin-4-one, which is then subjected to a Knoevenagel condensation with benzaldehyde to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-imino-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Benzyl-2-imino-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzyl-2-imino-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, leading to anticancer effects . The presence of the imine and thiazolidine moieties allows it to interact with multiple biological targets, making it a versatile pharmacophore .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-benzyl-2-imino-1,3-thiazolidin-4-one are influenced by its substituents. Below is a detailed comparison with structurally analogous thiazolidinone derivatives:

Key Comparative Insights:

Substituent Effects on Activity: Electron-withdrawing groups (e.g., -NO₂ in 4g) enhance anticancer activity by polarizing the thiazolidinone core, facilitating interactions with cellular targets . Electron-donating groups (e.g., -OCH₃ in sulfonyl derivatives) improve antimicrobial activity by stabilizing charge-transfer interactions with microbial enzymes . Benzodioxol and benzylidene moieties (e.g., Compound 3) exhibit antiglycation effects, likely due to their ability to scavenge reactive carbonyl species .

Synthetic Accessibility :

  • The target compound’s synthesis (Ostapiuk et al., 2012) prioritizes regioselectivity and simplicity, whereas (Z)-benzylidene analogs () emphasize mild reaction conditions and scalability .

Structural Flexibility vs.

Computational and ADMET Insights :

  • Molecular docking studies for Compound 3 () revealed strong binding to glycation targets, suggesting that similar computational approaches could predict the target compound’s pharmacokinetic profile .

Q & A

Q. What are the recommended synthetic routes for 5-benzyl-2-imino-1,3-thiazolidin-4-one?

The synthesis typically involves multi-step organic reactions, including condensation of aldehyde precursors with thiourea derivatives, followed by cyclization under acidic or basic conditions. For example, analogs like (5Z)-3-benzyl derivatives are synthesized via Knoevenagel condensation between thiazolidinone intermediates and aromatic aldehydes, with optimization of reaction time and temperature to enhance yield . Purification methods such as recrystallization (using ethanol or DMSO) or column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for isolating high-purity products .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of characteristic signals (e.g., imino protons at δ 10–12 ppm, benzyl aromatic protons at δ 7.0–7.5 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and thioxo (C=S, ~1200 cm1^{-1}) stretches .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Begin with in vitro assays targeting antimicrobial (e.g., MIC against E. coli or S. aureus), anti-inflammatory (COX-2 inhibition), or anticancer (MTT assay on HeLa or MCF-7 cells) activity. Use DMSO as a solvent control and validate results with triplicate experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but may require post-reaction removal via vacuum distillation .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate Knoevenagel condensations .
  • Continuous flow reactors : Implement microfluidic systems to control exothermic reactions and reduce by-product formation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines or bacterial strains to rule out model-specific effects .
  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity for suspected targets (e.g., kinases or DNA gyrase) .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to clarify discrepancies between in vitro and in vivo results .

Q. How can structure-activity relationship (SAR) studies enhance anticancer potency?

  • Hybridization : Integrate pharmacophores like quinoline or pyrazole moieties to improve DNA intercalation or topoisomerase inhibition .
  • Substituent modulation : Replace the benzyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance cytotoxicity, as seen in analogs like (5Z)-3-(4-fluorobenzyl) derivatives .
  • 3D-QSAR modeling : Use computational tools to predict steric and electronic effects of substituents on activity .

Q. What crystallographic methods confirm the compound’s stereochemistry?

  • X-ray diffraction : Grow single crystals via slow evaporation (solvent: chloroform/methanol) and solve structures using SHELX software. Refine models to <0.05 Å resolution for accurate bond-length validation .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to assess bulk purity .

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